Enantioselective Protein–Ligand Recognition: (2S)-Enantiomer Is the Sole Isomer Resolved in Bovine Lactoferrin C-Lobe Crystal Structure
The (2S)-enantiomer of pentane-1,2,5-triol (PDB ligand code XXD) is the exclusive stereoisomer observed in the 1.98 Å resolution crystal structure of bovine lactoferrin C-lobe (PDB 3UK4) [1]. The ligand real-space correlation coefficient (RSCC) of 0.819 indicates good agreement between the modeled (2S)-configuration and the experimental electron density [2]. The racemic mixture (CAS 14697-46-2) and the (R)-enantiomer are not reported as ligands in any PDB entry, implying stereospecific recognition by the protein binding pocket.
| Evidence Dimension | Crystallographic ligand occupancy and model fit for specific enantiomer |
|---|---|
| Target Compound Data | (2S)-pentane-1,2,5-triol (XXD): RSCC = 0.819; model completeness = 100%; average occupancy = 1.0 in PDB 3UK4 |
| Comparator Or Baseline | Racemic pentane-1,2,5-triol (CAS 14697-46-2) and (R)-pentane-1,2,5-triol: No reported PDB ligand entries (0 structures) |
| Quantified Difference | Exclusive crystallographic evidence for (2S)-enantiomer binding; zero structures for racemate or (R)-enantiomer |
| Conditions | X-ray diffraction at 1.98 Å resolution; C-lobe of bovine lactoferrin; crystallization with 0.01 M ZnSO4, 0.1 M MES pH 6.5, 25% PEG MME 550, temperature 298 K |
Why This Matters
Researchers performing co-crystallization, structure-based drug design, or enantioselective binding assays must procure the defined (2S)-enantiomer because the protein binding site discriminates between stereoisomers, and the racemate has no demonstrated structural engagement.
- [1] RCSB Protein Data Bank. 3UK4: Crystal Structure of C-lobe of Bovine lactoferrin Complexed with 1,2,5-Pentanetriol at 1.98 A Resolution. DOI: 10.2210/pdb3uk4/pdb. View Source
- [2] RCSB PDB Ligand Validation Report for XXD in entry 3UK4. Real space R factor = 0.171; Real space correlation coefficient = 0.819. https://www.rcsb.org/ligand-validation/3UK4/XXD View Source
